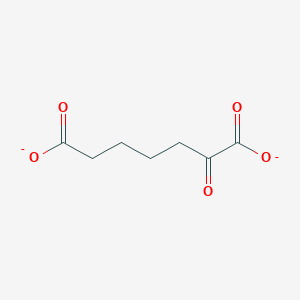
alpha-Ketopimelate
Übersicht
Beschreibung
2-oxopimelate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxopimelic acid; major structure at pH 7.3. It derives from a pimelate(2-). It is a conjugate base of a 2-oxopimelic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Metabolic Pathways
- Alpha-Ketopimelate is involved in enzymatic reactions, such as the one catalyzed by meso-alpha,epsilon-diaminopimelate D-dehydrogenase, which is found in several bacteria. This enzyme reacts with meso-alpha,epsilon-diaminopimelate to produce alpha-amino-epsilon-ketopimelate, a process relevant in bacterial metabolism (Misono, Togawa, Yamamoto, & Soda, 1979).
Role in Methanogenic Archaebacteria
- This compound has a unique distribution in methanogenic archaebacteria, as identified through gas chromatographic-mass spectrometric analysis. It is formed from alpha-ketoglutarate by chain elongation and serves as a biosynthetic precursor in these bacteria, demonstrating its significant role in their metabolic pathways (White, 1989).
Biosynthesis of Nonproteinogenic Amino Acids
- In the biosynthesis of nonproteinogenic amino acids like cyclopentenylglycine found in certain Flacourtiaceae, this compound acts as a precursor. This pathway provides insights into the synthesis of unique amino acids in plants (Tober & Spener, 1982).
Biochemical Studies on Enzymes
- Detailed studies on enzymes like meso-alpha,epsilon-diaminopimelate D-dehydrogenase also highlight the importance of this compound. These studies contribute to understanding enzyme kinetics, specificity, and reaction mechanisms, which are crucial in microbiology and biochemistry research (Misono & Soda, 1980).
Eigenschaften
Molekularformel |
C7H8O5-2 |
|---|---|
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
2-oxoheptanedioate |
InChI |
InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)/p-2 |
InChI-Schlüssel |
HABHUTWTLGRDDU-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCC(=O)[O-])CC(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

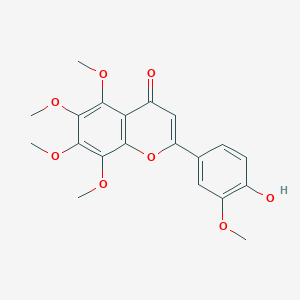
![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
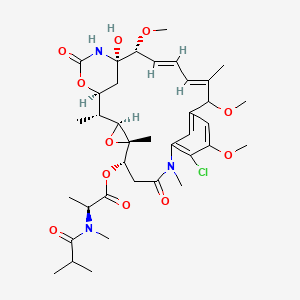

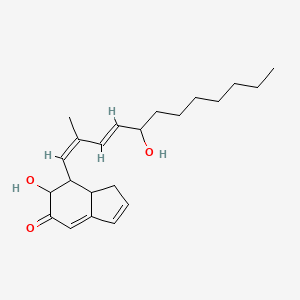
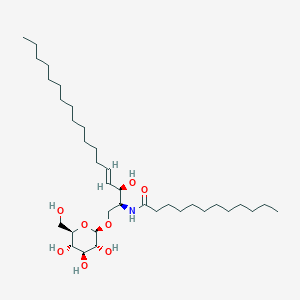

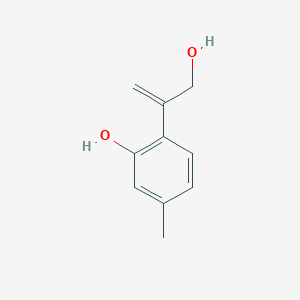

![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259733.png)
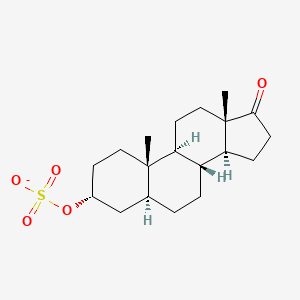

![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)